An In-depth Technical Guide to 5-(chloromethyl)-2-phenoxypyridine: Molecular Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(chloromethyl)-2-phenoxypyridine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(chloromethyl)-2-phenoxypyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, which features a reactive chloromethyl group appended to a phenoxypyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The phenoxypyridine motif is present in a number of biologically active compounds, and the chloromethyl group provides a convenient handle for introducing this pharmacophore into target molecules through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, reactivity, and potential applications of 5-(chloromethyl)-2-phenoxypyridine, with a focus on its utility in the field of drug discovery.
| Property | Value | Source |
| IUPAC Name | 5-(chloromethyl)-2-phenoxypyridine | |
| CAS Number | 57958-55-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)CCl | |
| InChI Key | QXYOFRQSODLPGJ-UHFFFAOYSA-N | [1] |
Molecular Structure
The molecular structure of 5-(chloromethyl)-2-phenoxypyridine consists of a pyridine ring substituted at the 2-position with a phenoxy group and at the 5-position with a chloromethyl group. The phenoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic attack.
Caption: Molecular structure of 5-(chloromethyl)-2-phenoxypyridine.
Synthesis of 5-(chloromethyl)-2-phenoxypyridine
The synthesis of 5-(chloromethyl)-2-phenoxypyridine can be approached through several synthetic routes. One common strategy involves the conversion of a precursor molecule, such as (2-phenoxypyridin-5-yl)methanol, to the desired chloromethyl derivative. This transformation can be effectively achieved using a chlorinating agent like thionyl chloride. Below is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 2-chloro-5-chloromethylpyridine.[2]
Representative Experimental Protocol: Synthesis from (2-phenoxypyridin-5-yl)methanol
This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride. The causality behind this choice of reagent lies in its effectiveness in converting alcohols to alkyl chlorides with good yields and the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.
Materials:
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(2-phenoxypyridin-5-yl)methanol
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Thionyl chloride (SOCl₂)
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N,N-dimethylformamide (DMF) (catalytic amount)
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Dichloromethane (DCM)
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-phenoxypyridin-5-yl)methanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the cooled solution. Following this, add a catalytic amount of N,N-dimethylformamide. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water to decompose any excess thionyl chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and saturated sodium chloride solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude 5-(chloromethyl)-2-phenoxypyridine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: General workflow for the synthesis of 5-(chloromethyl)-2-phenoxypyridine.
Applications in Drug Development
The utility of 5-(chloromethyl)-2-phenoxypyridine as a building block in drug discovery stems from the prevalence of the phenoxypyridine scaffold in bioactive molecules and the reactivity of the chloromethyl group. This combination allows for the facile incorporation of the 2-phenoxypyridin-5-ylmethyl moiety into a variety of molecular frameworks.
As an Intermediate for Kinase Inhibitors:
The pyridine ring is a common structural motif in a multitude of kinase inhibitors.[3][4] The phenoxy group can engage in hydrophobic and pi-stacking interactions within the ATP-binding site of kinases, while the pyridine nitrogen can act as a hydrogen bond acceptor. The chloromethyl group on 5-(chloromethyl)-2-phenoxypyridine serves as a reactive handle to link this core to other fragments of a potential inhibitor, enabling the exploration of structure-activity relationships. For instance, various 2-substituted-4-phenoxypyridine derivatives have been synthesized and evaluated for their antiproliferative activity, with some showing potent inhibition of kinases like c-Met and Flt-3.[5]
In the Synthesis of Other Bioactive Molecules:
The 2-phenoxypyridine moiety is a key structural feature in several potent and selective cyclooxygenase-2 (COX-2) inhibitors.[6] The chloromethyl group of 5-(chloromethyl)-2-phenoxypyridine provides a convenient attachment point to construct the overall framework of these anti-inflammatory agents. The reactivity of the chloromethyl group allows for its displacement by a variety of nucleophiles, leading to the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Chemical Reactivity and Stability
The primary site of reactivity in 5-(chloromethyl)-2-phenoxypyridine is the benzylic-like chloromethyl group. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions:
5-(chloromethyl)-2-phenoxypyridine readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
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Reaction with Amines: Primary and secondary amines will displace the chloride to form the corresponding aminomethylpyridine derivatives.
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Reaction with Thiols: Thiols react to form thioether linkages, a common strategy in the synthesis of various pharmaceuticals.
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Reaction with Alcohols/Alkoxides: Alcohols or their corresponding alkoxides can displace the chloride to form ether linkages.
Stability:
5-(chloromethyl)-2-phenoxypyridine is expected to be a moderately stable compound. However, due to the reactive nature of the chloromethyl group, it should be stored in a cool, dry place, away from moisture and strong nucleophiles to prevent degradation.
Caption: Key nucleophilic substitution reactions of 5-(chloromethyl)-2-phenoxypyridine.
Analytical Characterization
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for 5-(chloromethyl)-2-phenoxypyridine. These predictions are based on established chemical shift principles and analysis of similar structures.[8]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Pyridine H-6 |
| ~7.7 | dd | 1H | Pyridine H-4 |
| ~7.4 | m | 2H | Phenyl H-ortho |
| ~7.2 | m | 1H | Phenyl H-para |
| ~7.1 | m | 2H | Phenyl H-meta |
| ~6.9 | d | 1H | Pyridine H-3 |
| ~4.6 | s | 2H | -CH₂Cl |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | Pyridine C-2 |
| ~154 | Phenyl C-ipso |
| ~148 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~131 | Pyridine C-5 |
| ~129 | Phenyl C-meta |
| ~125 | Phenyl C-para |
| ~121 | Phenyl C-ortho |
| ~112 | Pyridine C-3 |
| ~45 | -CH₂Cl |
Mass Spectrometry (MS)
In mass spectrometry, 5-(chloromethyl)-2-phenoxypyridine is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of the chloromethyl group or cleavage of the ether linkage.
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 219/221 | [M]⁺ (Molecular ion) |
| 184 | [M - Cl]⁺ |
| 170 | [M - CH₂Cl]⁺ |
| 93 | [C₆H₅O]⁺ |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-(chloromethyl)-2-phenoxypyridine is not widely available, safety precautions should be based on data for structurally related compounds, such as other chlorinated pyridines.[9] These compounds are generally considered hazardous.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April 30). ResearchGate. Retrieved March 7, 2024, from [Link]
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101990-70-9| Chemical Name : 5-(Chloromethyl)-2-methoxypyridine | Pharmaffiliates. (n.d.). Retrieved March 7, 2024, from [Link]
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Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed. Retrieved March 7, 2024, from [Link]
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5-chloromethyl-2-phenoxy-pyridine - CAS号57958-55-1 - 摩熵化学. (n.d.). Retrieved March 7, 2024, from [Link]
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2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. (2004, August 4). Retrieved March 7, 2024, from [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018, August 1). PMC. Retrieved March 7, 2024, from [Link]
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